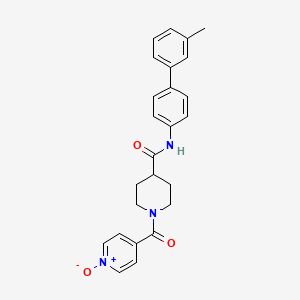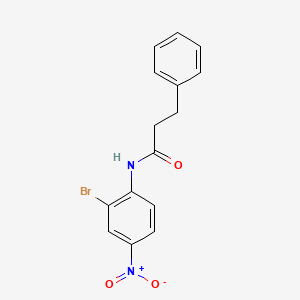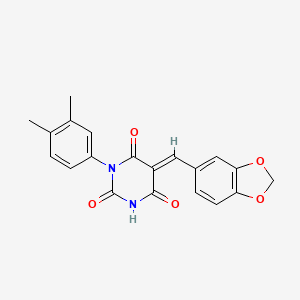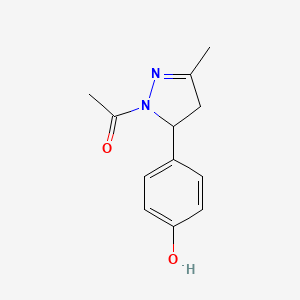![molecular formula C17H23NO3 B5068566 3-[4-(heptyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5068566.png)
3-[4-(heptyloxy)phenyl]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[4-(heptyloxy)phenyl]-2,5-pyrrolidinedione” is a pyrrolidinedione derivative. Pyrrolidinediones are a class of compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and two carbonyl groups attached to the ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrolidinedione ring substituted at the 3-position with a 4-(heptyloxy)phenyl group. The heptyloxy group indicates a seven-carbon chain attached through an ether linkage .Chemical Reactions Analysis
As a pyrrolidinedione derivative, this compound might undergo reactions typical of these types of compounds, such as nucleophilic addition or substitution reactions at the carbonyl groups. The ether and phenyl groups could also potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the length and flexibility of the heptyloxy chain, the presence of the phenyl ring, and the reactivity of the pyrrolidinedione moiety would all influence its properties .Safety and Hazards
Orientations Futures
The study of pyrrolidinedione derivatives is an active area of research, and new compounds are continually being synthesized and evaluated for their potential applications, particularly in the field of medicinal chemistry . This compound, with its unique combination of functional groups, could be of interest in future studies.
Propriétés
IUPAC Name |
3-(4-heptoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-3-4-5-6-11-21-14-9-7-13(8-10-14)15-12-16(19)18-17(15)20/h7-10,15H,2-6,11-12H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUHPGOLGUHYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C2CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B5068488.png)

![N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5068500.png)


![2-[(4-benzyl-1-piperazinyl)methyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5068516.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5068542.png)
![2-{[(5-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5068548.png)

![4-{4-[(diphenylacetyl)amino]benzoyl}phthalic acid](/img/structure/B5068578.png)
![{5-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5068585.png)
![11-(2-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5068589.png)